molecular formula C31H26N2O4 B12127900 4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12127900
M. Wt: 490.5 g/mol
InChI Key: BELHBODEPXXODN-ORIPQNMZSA-N
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Description

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-phenyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrol-2-one core, a benzyloxy group, and a pyridin-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-phenyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one ring.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the aromatic ring.

    Attachment of the Pyridin-3-ylmethyl Group: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, to attach the pyridin-3-ylmethyl group to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-phenyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings or the pyrrol-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Benzyl halides, pyridine derivatives, and appropriate catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-phenyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-phenyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-phenyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:

    4-Benzyloxy-3-methoxybenzaldehyde: This compound shares the benzyloxy group but differs in its core structure and functional groups.

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyridine ring but differ in their overall structure and substituents.

Properties

Molecular Formula

C31H26N2O4

Molecular Weight

490.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H26N2O4/c1-21-17-25(14-15-26(21)37-20-22-9-4-2-5-10-22)29(34)27-28(24-12-6-3-7-13-24)33(31(36)30(27)35)19-23-11-8-16-32-18-23/h2-18,28,34H,19-20H2,1H3/b29-27+

InChI Key

BELHBODEPXXODN-ORIPQNMZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)/O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O)OCC5=CC=CC=C5

Origin of Product

United States

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